5-Azido-5H-tetrazole
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Overview
Description
5-Azido-5H-tetrazole is a nitrogen-rich heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with an azido group (-N₃) attached to the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-5H-tetrazole typically involves the cycloaddition reaction between organic nitriles and sodium azide. This reaction can be carried out under catalyst-free conditions in solvents like glycerol . Another method involves the use of diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes . These methods offer high yields and are relatively simple to perform.
Industrial Production Methods: Industrial production of this compound may involve the optimization of these synthetic routes to ensure scalability and cost-effectiveness. The use of heterogeneous catalysts like FeCl₃-SiO₂ has been explored to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 5-Azido-5H-tetrazole undergoes various chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation due to its low HOMO energy.
Reduction: Reduction reactions can lead to the formation of amines or other nitrogen-containing compounds.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents are typically not effective due to the stability of the tetrazole ring.
Reduction: Reducing agents like hydrazine can be used to convert the azido group to an amine.
Substitution: Reagents like alkyl halides can be used in substitution reactions to introduce various functional groups.
Major Products Formed:
Scientific Research Applications
5-Azido-5H-tetrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Azido-5H-tetrazole in biological systems involves its interaction with molecular targets such as enzymes and receptors. For example, tetrazole derivatives have been shown to inhibit the fungal enzyme cytochrome P450, leading to antifungal activity . The azido group can also participate in click chemistry reactions, facilitating the formation of bioactive compounds .
Comparison with Similar Compounds
- 1-Ethyl-5H-tetrazole
- 1-Azidoethyl-5H-tetrazole
- 5-Nitraminotetrazole
Comparison: 5-Azido-5H-tetrazole is unique due to its high nitrogen content and the presence of the azido group, which imparts high energy and reactivity. Compared to 1-Ethyl-5H-tetrazole and 1-Azidoethyl-5H-tetrazole, this compound exhibits higher sensitivity and energy content . 5-Nitraminotetrazole, on the other hand, is another high-energy compound but differs in its functional groups and specific applications .
Properties
CAS No. |
18432-28-5 |
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Molecular Formula |
CHN7 |
Molecular Weight |
111.07 g/mol |
IUPAC Name |
5-azido-5H-tetrazole |
InChI |
InChI=1S/CHN7/c2-6-3-1-4-7-8-5-1/h1H |
InChI Key |
FCJCEULOGKECGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(N=NN=N1)N=[N+]=[N-] |
Origin of Product |
United States |
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